N-(4,5-dichloropyridin-3-yl)-5-nitrofuran-2-carboxamide
Description
N-(4,5-dichloropyridin-3-yl)-5-nitrofuran-2-carboxamide is a heterocyclic compound that features both pyridine and furan rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of nitro and amide functional groups, along with the dichloropyridine moiety, contributes to its unique chemical properties and reactivity.
Properties
IUPAC Name |
N-(4,5-dichloropyridin-3-yl)-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2N3O4/c11-5-3-13-4-6(9(5)12)14-10(16)7-1-2-8(19-7)15(17)18/h1-4H,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVDZBNLDFBXML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C(=O)NC2=CN=CC(=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dichloropyridin-3-yl)-5-nitrofuran-2-carboxamide typically involves the following steps:
Formation of the 4,5-dichloropyridine intermediate: This can be achieved through the chlorination of pyridine derivatives using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Nitration of furan: The nitration of furan can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to yield 5-nitrofuran.
Coupling reaction: The final step involves the coupling of 4,5-dichloropyridine with 5-nitrofuran-2-carboxylic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dichloropyridin-3-yl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The chlorine atoms on the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Reduction: Formation of N-(4,5-dichloropyridin-3-yl)-5-aminofuran-2-carboxamide.
Substitution: Formation of N-(substituted pyridin-3-yl)-5-nitrofuran-2-carboxamide derivatives.
Hydrolysis: Formation of 4,5-dichloropyridine-3-amine and 5-nitrofuran-2-carboxylic acid.
Scientific Research Applications
N-(4,5-dichloropyridin-3-yl)-5-nitrofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Biological Studies: It is used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4,5-dichloropyridin-3-yl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to antimicrobial or anticancer effects. The dichloropyridine moiety can enhance binding affinity to certain enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloropyridin-3-yl)-5-nitrofuran-2-carboxamide
- N-(4,5-difluoropyridin-3-yl)-5-nitrofuran-2-carboxamide
- N-(4,5-dimethylpyridin-3-yl)-5-nitrofuran-2-carboxamide
Uniqueness
N-(4,5-dichloropyridin-3-yl)-5-nitrofuran-2-carboxamide is unique due to the presence of two chlorine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The dichloropyridine moiety can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
